molecular formula C9H9N B1336070 3,4-Dimethylphenyl isocyanide CAS No. 602262-05-5

3,4-Dimethylphenyl isocyanide

Cat. No. B1336070
CAS RN: 602262-05-5
M. Wt: 131.17 g/mol
InChI Key: CSFGGXRZRGFBCJ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl isocyanide is a chemical compound with the CAS Number 51163-27-0 . It is a colorless to yellow liquid and has a molecular weight of 147.17 .


Synthesis Analysis

Isocyanides are valuable compounds for organic synthesis . A continuous flow approach has been developed to enable the synthesis, purification, and in-line reaction of isocyanides . This approach has been used to convert almost all combinations of educts into their products .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylphenyl isocyanide conforms to its infrared spectrum . The refractive index at 20 °C is between 1.534 - 1.538 .


Chemical Reactions Analysis

Aromatic isocyanides can be harnessed as visible-light photocatalysts in the α-amino C(sp3) H functionalization . The reaction with aromatic isocyanides proceeds upon direct photoexcitation, while aliphatic isocyanides can form a photo-active electron donor acceptor complex with aromatic amines .


Physical And Chemical Properties Analysis

3,4-Dimethylphenyl isocyanide is a colorless to yellow liquid . It has a refractive index at 20 °C of 1.534 - 1.538 . The density of this compound is 1.051 g/mL at 25 °C .

Scientific Research Applications

Palladium-Catalyzed Isocyanide Insertions

Isocyanides, including 3,4-Dimethylphenyl isocyanide, have long been known as versatile chemical reagents in organic synthesis . They have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogenous fragments in a wide variety of products . Recent developments in palladium-catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .

Synthesis of Bicyclic Systems

Starting from organic azides, the palladium-catalyzed transfers of nitrenes to isocyanide functionalities can be achieved . In a recent example, Sawant et al. reported a ligand-free substrate-dependent synthesis of bicyclic systems from bifunctional arylazide substrates .

Green Chemistry

The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, exhibits unusual reactivity in organic chemistry . The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . However, new methodologies have been developed to overcome these problems .

Heterocycle Syntheses

Isocyanides are the basis of many heterocycle syntheses and different multicomponent reactions (IMCRs) . The fascinating aspects of isocyanide chemistry were reviewed extensively .

Pharmaceutical Intermediate

3,4-Dimethylphenyl isocyanate is used as a pharmaceutical intermediate . This application is crucial in the development and production of various drugs.

Chiral Chromatography Stationary Phases

Although this application is specifically mentioned for 3,5-Dimethylphenyl isocyanate , it’s plausible that 3,4-Dimethylphenyl isocyanide could have similar applications. It could potentially be used in linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .

Safety And Hazards

This chemical is considered hazardous . It is combustible, toxic if swallowed, and may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is fatal if inhaled . It should be stored locked up in a well-ventilated place and kept tightly closed .

Future Directions

Future directions point to low-spin Co (II) redox shuttles with more negative redox potentials to be paired with a dye or dye mixture that absorbs into the near-infrared region .

properties

IUPAC Name

4-isocyano-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFGGXRZRGFBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+]#[C-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412333
Record name 3,4-dimethylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenyl isocyanide

CAS RN

602262-05-5
Record name 4-Isocyano-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602262-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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